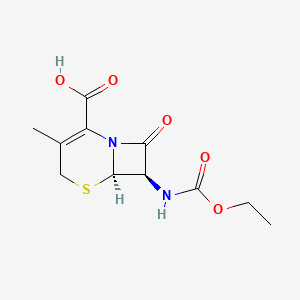

N-Ethoxycarbonyl 7-ADCA

Vue d'ensemble

Description

N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid is a derivative of 7-Aminodesacetoxycephalosporanic Acid. It is a white to pale yellow solid with limited solubility in water but good solubility in non-polar solvents . This compound is primarily used as an intermediate in the synthesis of cephalosporin antibiotics, particularly Cefadroxil .

Méthodes De Préparation

The preparation of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid typically involves the reaction of 7-Aminodesacetoxycephalosporanic Acid with diethyl carbonate in an appropriate solvent . The reaction conditions generally include:

Reactants: 7-Aminodesacetoxycephalosporanic Acid and diethyl carbonate

Solvent: Non-polar solvent such as dichloromethane

Temperature: Ambient temperature

Reaction Time: Several hours

In industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form 7-Aminodesacetoxycephalosporanic Acid.

Substitution Reactions: It can undergo nucleophilic substitution reactions where the ethoxycarbonyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common reagents used in these reactions include acids, bases, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

N-Ethoxycarbonyl 7-ADCA serves as an important intermediate in the synthesis of various cephalosporin antibiotics. It is structurally related to Cephalexin and Cefadroxil , which are widely used antibiotics. The compound is utilized in the following ways:

- Abbreviated New Drug Applications (ANDA): this compound is employed in ANDA submissions to the FDA for generic drug approvals, ensuring that new formulations meet regulatory standards for safety and efficacy .

- Drug Master Files (DMF): The compound is also included in DMF filings, which provide detailed information about manufacturing processes, quality control, and stability studies necessary for drug approval .

Toxicity Studies and Quality Control

The compound plays a crucial role in toxicity studies associated with drug formulation. Its use aids in assessing the safety profiles of new drugs before they reach clinical trials. Additionally, it is involved in quality control processes during commercial production to ensure consistency and compliance with pharmaceutical standards .

Biotechnological Applications

Recent advancements have highlighted biotechnological methods for producing 7-ADCA, which can be derived from this compound through enzymatic processes. This environmentally friendly approach replaces traditional chemical methods that are often costly and hazardous. The production involves genetically modified strains of Acremonium chrysogenum , which can efficiently convert precursors into high yields of 7-ADCA .

Case Study: Industrial Production of 7-ADCA

A study demonstrated a novel bioprocess using recombinant strains of Acremonium chrysogenum that express genes from Streptomyces clavuligerus. This method yielded deacetoxycephalosporin C at levels comparable to traditional methods but with significantly reduced contamination and environmental impact .

Research Insights:

- A comprehensive analysis indicated that nitrogen-based heterocycles, including those like this compound, are prevalent in small-molecule drugs due to their stability and ability to interact with biological targets such as DNA .

- The structural significance of this compound has been emphasized in medicinal chemistry, showcasing its potential as a scaffold for developing new antibiotic agents with improved efficacy against resistant bacterial strains .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for cephalosporin antibiotics like Cephalexin and Cefadroxil |

| Regulatory Submissions | Used in ANDA and DMF filings to ensure compliance with FDA standards |

| Toxicity Studies | Essential for assessing safety profiles of new drug formulations |

| Quality Control | Involved in maintaining consistency during the commercial production of pharmaceuticals |

| Biotechnological Production | Environmentally friendly methods using genetically modified organisms to produce 7-ADCA |

Mécanisme D'action

The mechanism of action of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid involves its conversion to active cephalosporin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death . The molecular targets include enzymes involved in the cross-linking of peptidoglycan chains in the bacterial cell wall.

Comparaison Avec Des Composés Similaires

N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid is similar to other cephalosporin intermediates such as:

7-Aminodesacetoxycephalosporanic Acid: The parent compound used in the synthesis of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid.

7-Aminocephalosporanic Acid: Another intermediate used in the synthesis of different cephalosporin antibiotics.

7-Aminodeacetylcephalosporanic Acid: A related compound with similar applications in antibiotic synthesis.

The uniqueness of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid lies in its specific use as an intermediate for Cefadroxil production, providing a pathway for the synthesis of this particular antibiotic .

Activité Biologique

N-Ethoxycarbonyl 7-ADCA (N-Ethoxycarbonyl 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a derivative of 7-aminocephalosporanic acid (7-ADCA), a crucial intermediate in the synthesis of cephalosporin antibiotics. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 72820-16-7 |

| Molecular Formula | C₁₁H₁₄N₂O₅S |

| Molecular Weight | 286.304 g/mol |

| LogP | 0.517 |

| PSA (Polar Surface Area) | 124.730 Ų |

The synthesis of this compound involves enzymatic processes that utilize specific enzymes from microbial sources. These enzymes facilitate the conversion of penicillin derivatives into cephalosporins through ring expansion and hydrolysis reactions. The expandase enzyme, derived from organisms such as Streptomyces clavuligerus, plays a pivotal role in this transformation, allowing for the generation of various cephalosporin derivatives with enhanced biological activity .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity :

- Antitumor Activity :

- Enzymatic Activity :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Properties

In vitro studies conducted on human cancer cell lines (MCF7 and HeLa) revealed that this compound significantly inhibited cell proliferation at concentrations ranging from 10 to 300 µg/mL. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential role in cancer treatment protocols .

Propriétés

IUPAC Name |

(6R,7R)-7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-3-18-11(17)12-6-8(14)13-7(10(15)16)5(2)4-19-9(6)13/h6,9H,3-4H2,1-2H3,(H,12,17)(H,15,16)/t6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFXXIXASGEOOS-HZGVNTEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1C2N(C1=O)C(=C(CS2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72820-16-7 | |

| Record name | (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072820167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-(ETHOXYCARBONYLAMINO)-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG11LN8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.